N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine
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Overview
Description
N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound with the molecular formula C18H16N4.
Preparation Methods
The synthesis of N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate indole derivatives with benzylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and efficiency.
Chemical Reactions Analysis
N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine can be compared with other similar compounds, such as:
N-methyl-5H-pyrimido[5,4-b]indol-4-amine: This compound has a similar structure but differs in the substitution pattern, leading to different biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but have different nitrogen atom arrangements, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties.
Properties
CAS No. |
300591-55-3 |
---|---|
Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C18H16N4/c1-12-7-8-15-14(9-12)16-17(22-15)18(21-11-20-16)19-10-13-5-3-2-4-6-13/h2-9,11,22H,10H2,1H3,(H,19,20,21) |
InChI Key |
NPCOYKVVVYVYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC4=CC=CC=C4 |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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